Crebtide Peptide: A Technical Guide to its Function and Application
Crebtide Peptide: A Technical Guide to its Function and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crebtide is a synthetic, 13-amino acid peptide that serves as a crucial tool in cell signaling research and drug discovery.[1] It is derived from a spliced variant of the cAMP response element-binding protein (CREB) and specifically mimics the phosphorylation domain of this vital transcription factor.[1] The peptide's sequence, KRREILSRRPSYR, corresponds to amino acids 123-135 of human CREB1 and contains the highly conserved Serine-133 (Ser-133) phosphorylation site.[2][3][4] This site is the convergence point for multiple upstream signaling pathways, making Crebtide an ideal substrate for studying the kinases that regulate CREB's activity.[3][5]
Core Function: A High-Affinity Kinase Substrate
The primary function of Crebtide is to act as a specific and efficient substrate for a range of protein kinases.[1] It is most notably recognized as a high-affinity substrate for cAMP-dependent Protein Kinase (PKA) and Protein Kinase C (PKC).[1] Its utility extends to other important kinases, including:
-
Ca2+/calmodulin-dependent protein kinases (CaMKs): Specifically CaMK1, CaMK2, and CaMK4.[3][4]
-
Mitogen- and stress-activated protein kinase 1 (MSK1) .[6]
The phosphorylation of Crebtide by these enzymes allows for the direct measurement of their catalytic activity, making it an invaluable reagent for kinase assays.
Quantitative Data: Kinetic Parameters
Crebtide's efficacy as a substrate is demonstrated by its favorable kinetic parameters, particularly for PKA. It exhibits a significantly lower Michaelis constant (Km) compared to other commonly used PKA substrates like Kemptide, indicating a much higher binding affinity.[1] This high affinity allows for more sensitive and robust kinase activity measurements.
| Substrate | Kinase | Apparent Km (μM) | Vmax (μmol/min·mg) |
| Crebtide | cAMP-dependent Protein Kinase (PKA/cAK) | 3.9[1] | 12.4[1] |
| Crebtide | cGMP-dependent Protein Kinase (cGK) | 2.9[1] | 3.2[1] |
| Kemptide | cAMP-dependent Protein Kinase (PKA/cAK) | 39[1] | 9.8[1] |
Table 1: Comparison of kinetic parameters for the phosphorylation of Crebtide and Kemptide by protein kinases. Data indicates Crebtide is a more efficient substrate for PKA than the widely used Kemptide.[1] Note that while the Km for cGK is low, the phosphorylation rate (Vmax) is significantly slower than that of PKA, highlighting substrate specificity.[1]
Role in the CREB Signaling Pathway
Crebtide is a tool for interrogating the CREB signaling pathway, a cornerstone of cellular communication that regulates gene expression involved in metabolism, cell survival, neuronal plasticity, learning, and memory.[5][7][8] The activation of CREB is a tightly regulated process, primarily controlled by the phosphorylation of the Ser-133 residue.[5][9] Several major signaling cascades converge at this critical phosphorylation event. Crebtide, by mimicking this site, allows researchers to study the upstream kinases that activate CREB.
The diagram below illustrates the principal pathways leading to CREB phosphorylation, where Crebtide serves as an experimental substrate.
Caption: Key signaling pathways converging on CREB/Crebtide phosphorylation.
Experimental Protocols and Applications
Crebtide is predominantly used in kinase assays to quantify enzyme activity, screen for inhibitors, or characterize kinase-substrate specificity. A common application is in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, which offer a sensitive, non-radioactive method for measuring phosphorylation.
Detailed Protocol: TR-FRET Kinase Assay for PKA
This protocol is adapted from a standard method for measuring PKA activity using ULight™-labeled Crebtide and a Europium-labeled anti-phospho-CREB antibody.[10][11] The principle involves the excitation of a Europium (Eu) donor fluorophore, which, upon phosphorylation of the ULight-Crebtide substrate by a kinase, is brought into close proximity with the ULight acceptor. This allows for energy transfer and emission of a signal at 665 nm, which is directly proportional to the level of substrate phosphorylation.[6][12]
1. Reagent Preparation:
-
1X Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[10]
-
2X PKA Enzyme Solution: Dilute PKA stock to 20 pM in 1X Kinase Assay Buffer. Keep on ice.[10]
-
4X ULight-Crebtide Solution: Dilute ULight-Crebtide stock to 200 nM in 1X Kinase Assay Buffer.[10]
-
4X ATP Solution: Prepare serial dilutions of ATP (e.g., from 40 nM to 4 mM) in 1X Kinase Assay Buffer to determine Km or use a fixed concentration for inhibition studies. Keep on ice.[10]
-
1X Detection Buffer: Dilute 10X LANCE Detection Buffer stock to 1X with H₂O.[10]
-
4X Stop Solution: Prepare a 40 mM EDTA solution in 1X Detection Buffer.[10]
-
4X Detection Mix: Dilute Eu-anti-phospho-CREB antibody to 8 nM in 1X Detection Buffer.[10]
2. Assay Procedure (384-well plate format):
-
Add 5 µL of 2X PKA Enzyme Solution to each well (final concentration: 10 pM).[10]
-
Add 2.5 µL of 4X ULight-Crebtide Solution to each well (final concentration: 50 nM).[10]
-
Initiate the kinase reaction by adding 2.5 µL of 4X ATP Solution to each well.[10]
-
Cover the plate with a plate sealer and incubate for 60 minutes at 23°C.[10]
-
Stop the reaction by adding 5 µL of 4X Stop Solution. Incubate for 5 minutes at 23°C.[10]
-
Add 5 µL of 4X Detection Mix (final antibody concentration: 2 nM).[10]
-
Cover the plate, incubate for 60 minutes at 23°C, protected from light.[10]
-
Read the plate in a TR-FRET-compatible reader (excitation: 320 or 340 nm, emission: 665 nm).[10]
Caption: Experimental workflow for a TR-FRET based kinase assay using Crebtide.
Solubility and Storage
Proper handling and storage of Crebtide peptide are essential to maintain its integrity and activity.
| Parameter | Recommendation |
| Formulation | Typically supplied as a lyophilized powder.[2][3] |
| Solubility | Soluble in distilled water or PBS.[1][3][4] For higher concentrations, acetonitrile may be recommended.[3][4] |
| Storage (Lyophilized) | Store desiccated at -20°C for up to one year.[2][3] Product is hygroscopic and should be protected from light.[3][4] |
| Storage (Reconstituted) | Prepare fresh solutions for use.[2] If necessary, aliquot and store stock solutions at -20°C or -80°C for short-term storage (1-6 months).[1][3] Avoid repeated freeze-thaw cycles.[10] |
Conclusion
Crebtide peptide is a powerful and versatile tool for biochemical and cell signaling research. Its high affinity and specificity as a substrate for PKA and other key kinases make it an indispensable reagent for quantifying enzyme activity, screening for novel therapeutic inhibitors, and elucidating the complex mechanisms of the CREB signaling pathway. The well-defined kinetic properties and established experimental protocols, such as the TR-FRET assay, provide researchers with a robust platform for advancing our understanding of cellular regulation and for the development of targeted drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sinobiological.com [sinobiological.com]
- 3. abbiotec.com [abbiotec.com]
- 4. abbiotec.com [abbiotec.com]
- 5. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. The Role of the CREB Signaling Pathway in Tumor Development and Therapeutic Potential [sciltp.com]
- 8. Identification of compounds that potentiate CREB signaling as possible enhancers of long-term memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What turns CREB on? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. blossombio.com [blossombio.com]
- 12. researchgate.net [researchgate.net]
